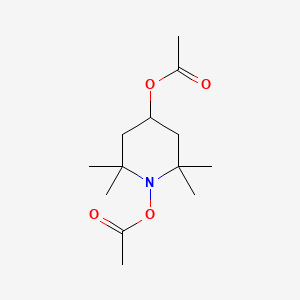

1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl, demonstrates the oxidative capabilities and the cost-effective, environmentally friendly methods available for synthesizing complex piperidinyl derivatives (Mercadante et al., 2013).

Molecular Structure Analysis

The crystal structure analysis of 4-methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl (MOTMP) and its comparison with related compounds provides insights into the one-dimensional ordering of spins of NO radicals and their interactions, which are crucial for understanding the molecular structure of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate (Kajiwara et al., 1994).

Chemical Reactions and Properties

The compound's ability to participate in various oxidation reactions is highlighted by the use of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in combination with other oxidants for the conversion of alcohols to carbonyl compounds, showcasing its reactivity and potential applications in synthesis processes (Mico et al., 1997).

Physical Properties Analysis

The molecular and crystal structures of related piperidinyl derivatives, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, provide a basis for understanding the physical properties of 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinyl acetate. These studies reveal the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The radical-mediated nitrile translocation and other chemical transformations involving 2,2,6,6-tetramethylpiperidinyl derivatives underscore the compound's chemical properties and reactivity. Such studies facilitate the development of novel synthetic routes and the understanding of the compound's behavior in various chemical contexts (Organic & biomolecular chemistry, 2012).

科学的研究の応用

Antioxidant Properties and Inflammatory Conditions

Cyclic nitroxides, such as tempol and related compounds, have been investigated for their antioxidant properties. These compounds are known to attenuate the toxicity of nitric oxide-derived oxidants, which are prevalent in inflammatory conditions. Tempol, in particular, has been shown to protect animals from injuries associated with increased production of nitric oxide and its derived oxidants. The ability of these nitroxides to react rapidly with nitrogen dioxide and carbonate radical, leading to their oxidation to oxammonium cations and subsequent recycling, is a key mechanism in their protective role under inflammatory conditions (Augusto et al., 2008).

Prokinetic Agent in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, has been studied for its use as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus of the gut, facilitating or restoring motility throughout the gastrointestinal tract without the central depressant or antidopaminergic effects associated with similar compounds (McCallum et al., 2012).

Environmental Applications

Research on the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions has highlighted the importance of cleaner and sustainable technologies. Studies have focused on adsorption, electrochemical oxidation, and photocatalytic degradation as effective methods for removing these contaminants. The development of materials capable of strong chemical interactions and catalytic degradation through the generation of hydroxyl radicals is crucial for enhancing removal efficiency and promoting environmental sustainability (Prasannamedha & Kumar, 2020).

特性

IUPAC Name |

(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9(15)17-11-7-12(3,4)14(18-10(2)16)13(5,6)8-11/h11H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRTWIACWHJYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)

![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)